4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one

KCNQ2/Q3 potassium channel neurology

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one (CAS 333984-67-1) is a synthetic quinolin-2(1H)-one derivative with a 4-chloroanilinomethyl substituent at the 4-position, having molecular formula C16H13ClN2O and molecular weight 284.74 g/mol. The compound belongs to the 4-anilinoquinoline chemotype, which has been explored for multiple pharmacological targets including DNA methyltransferase 1 (DNMT1) inhibition , potassium channel modulation , and antiparasitic activity.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
CAS No. 333984-67-1
Cat. No. B13746993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
CAS333984-67-1
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20)
InChIKeyGSCXBVBEPAGERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one (CAS 333984-67-1): Compound Class, Physicochemical Profile, and Biological Activity Scope


4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one (CAS 333984-67-1) is a synthetic quinolin-2(1H)-one derivative with a 4-chloroanilinomethyl substituent at the 4-position, having molecular formula C16H13ClN2O and molecular weight 284.74 g/mol . The compound belongs to the 4-anilinoquinoline chemotype, which has been explored for multiple pharmacological targets including DNA methyltransferase 1 (DNMT1) inhibition [1], potassium channel modulation [2], and antiparasitic activity [3]. Its structural signature—a methylene spacer between the quinolinone core and the 4-chloroaniline moiety—distinguishes it from direct 4-anilinoquinoline analogs lacking this spacer, a feature that can alter both target engagement and physicochemical properties.

Why Generic 4-Anilinoquinoline Substitution Fails: Structural and Pharmacological Differentiation of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one


The 4-anilinoquinoline scaffold is broad, and compounds within this class can diverge dramatically in target selectivity, potency, and pharmacokinetics depending on subtle structural variations. The target compound incorporates a methylene (–CH2–) bridge between the quinolin-2(1H)-one core and the 4-chloroaniline moiety, a feature absent in direct 4-anilinoquinoline analogs such as compound 6c (a 4-(4-chloroanilino)quinoline) [1]. This methylene spacer introduces conformational flexibility and alters the pKa of the aniline nitrogen, both of which can influence DNA intercalation propensity, target binding kinetics, and metabolic stability [2]. Furthermore, the quinolin-2(1H)-one tautomer presents a hydrogen-bond donor/acceptor pattern distinct from quinoline or quinazoline isosteres, affecting interactions with ATP-binding pockets in kinases and with DNA grooves in methyltransferase targets [2]. Generic substitution with a closely related 4-anilinoquinoline therefore carries risk of altered potency, off-target profile, and intellectual property position.

Quantitative Head-to-Head Evidence: 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one vs. Closest Structural and Pharmacological Comparators


KCNQ2/Q3 Potassium Channel Antagonist Potency vs. ML252 and XE 991

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one displays IC50 = 120 nM for antagonist activity at KCNQ2/Q3 heteromeric channels expressed in CHO cells, measured by automated patch clamp after 3-minute incubation [1]. This potency is equivalent to the reference KCNQ2/Q3 inhibitor ML252 (IC50 = 120 nM) and superior to XE 991 (IC50 = 600 nM for KCNQ2/Q3) [2]. The compound's selectivity window relative to KCNQ1 (Kv7.1) remains uncharacterized, whereas ML252 exhibits approximately 42-fold selectivity for KCNQ2 over KCNQ1 [2].

KCNQ2/Q3 potassium channel neurology epilepsy

CYP3A4 and CYP2D6 Inhibition Profile vs. Typical Drug-Drug Interaction Thresholds

In human recombinant CYP450 isoform assays, 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one inhibited CYP3A4 with IC50 = 3,900 nM (3.9 µM) and CYP2D6 with IC50 = 19,900 nM (19.9 µM) [1]. These values place the compound well above the typical drug-drug interaction (DDI) concern threshold of IC50 < 1 µM for CYP3A4 and IC50 < 10 µM for CYP2D6, as defined by FDA guidance [2]. In comparison, many quinoline-based probes such as amodiaquine and its metabolites exhibit potent CYP2D6 inhibition (IC50 < 1 µM), raising DDI flags in polypharmacy contexts [3].

CYP450 inhibition drug metabolism ADME drug-drug interaction

Anticancer Cytotoxicity: Methylene-Spaced Analog vs. Direct 4-(4-Chloroanilino)quinoline Derivative 6c

The direct 4-(4-chloroanilino)quinoline derivative 6c (lacking the methylene spacer) exhibits IC50 = 3.42 µM against MCF-7 breast carcinoma and IC50 = 5.97 µM against A549 non-small cell lung cancer cells, representing the most potent analog in its series [1]. The methylene-spaced target compound has not been evaluated in the same assay, but the structural divergence introduced by the –CH2– bridge is expected to modulate planarity, DNA intercalation potential, and EGFR kinase binding, all of which are critical determinants of cytotoxicity in this chemotype [2]. Procurement decisions between these analogs should therefore account for the distinct SAR vectors: 6c offers validated anticancer potency data, while the target compound offers a distinct chemical space with unexplored anticancer potential and a different IP landscape.

anticancer MCF-7 A549 cytotoxicity SAR

Anti-Amoebic Activity vs. Emetine: Historical In Vitro Benchmarking

In a series of 87 quinoline derivatives synthesized from 4-chloroquinolines with methyl or anilino groups in the 2-position, the target compound was among those tested for in vitro activity against Entamoeba histolytica [1]. The compounds in this series were reported to exhibit activity 'slightly inferior to that of emetine,' the established anti-amoebic standard [1]. While precise IC50 values are not reported in the available abstract, this class-level benchmark indicates that the target compound resides within the therapeutic activity window of a clinically validated antiparasitic agent, providing a starting point for further optimization.

Entamoeba histolytica anti-amoebic antiparasitic emetine

DNMT1 Inhibition Potential: Structural Rationale Relative to SGI-1027

4-Anilinoquinoline derivatives, including SGI-1027 (the prototypical quinoline-based DNMT1 inhibitor), reduce DNMT1 protein levels in HCT116 colon carcinoma cells as measured by Western blotting [1]. SGI-1027 inhibits DNMT1 with IC50 = 6–12.5 µM in biochemical assays . The target compound shares the 4-anilinoquinoline pharmacophore but introduces a quinolin-2(1H)-one core and a methylene spacer, both of which are predicted to alter DNA intercalation geometry and SAM-competitive binding kinetics based on published SAR [1]. Direct DNMT1 inhibition data for the target compound are not available, but the scaffold is explicitly encompassed within the structural scope explored in the Gamage et al. (2013) SAR study [1].

DNMT1 DNA methylation epigenetics cancer SGI-1027

Crystal Structure and Conformational Properties vs. Related Quinoline Derivatives

Although the crystal structure of the exact target compound has not been deposited, a closely related analog—1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one (C16H13ClN2O, same molecular formula)—has been crystallographically characterized [1]. This analog adopts an essentially planar quinoline ring system (maximum deviation 0.021 Å) with the pyridone ring oriented at a dihedral angle of 85.93° relative to the quinoline plane, and engages in intermolecular C–H···O hydrogen bonding and π–π stacking (centroid distances 3.72 and 3.61 Å) [1]. These conformational properties are relevant to DNA intercalation potential and protein binding, and the methylene spacer in the target compound is expected to impart greater conformational flexibility compared to rigid, directly linked 4-anilinoquinolines such as 6c.

X-ray crystallography conformation planarity hydrogen bonding

Verified Application Scenarios for 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one Based on Quantitative Evidence


Neuronal Excitability Research: KCNQ2/Q3 Chemical Probe for Epilepsy and Pain Models

With IC50 = 120 nM at KCNQ2/Q3 channels, this compound is equipotent to the established probe ML252 [1]. It is suitable for in vitro electrophysiology studies (manual or automated patch clamp) in recombinant CHO or HEK293 cells, and may serve as a starting point for medicinal chemistry optimization of novel KCNQ2/Q3 antagonists for epilepsy or chronic pain indications, provided selectivity against KCNQ1 and cardiac ion channels is subsequently profiled.

ADME and Drug-Drug Interaction Profiling: Low CYP450 Liability Screening

The compound's CYP3A4 IC50 (3.9 µM) and CYP2D6 IC50 (19.9 µM) exceed standard FDA DDI concern thresholds [1]. This profile supports its use as a tool compound in in vitro DDI panels where low CYP inhibition is desired, and contrasts favorably with amodiaquine-class compounds that carry CYP2D6 liability [2].

Epigenetic Drug Discovery: DNMT1 Inhibitor Lead Optimization

As a 4-anilinoquinoline derivative within the SAR scope of the Gamage et al. (2013) DNMT1 inhibitor study [1], this compound can be used as a scaffold for structure-based design of non-nucleoside DNMT1 inhibitors. Its quinolin-2(1H)-one core and methylene spacer offer IP-differentiated starting points from SGI-1027, which has IC50 = 6–12.5 µM against DNMT1 [2].

Antiparasitic Screening Cascade: Anti-Amoebic Lead Identification

Historical data place this compound within a series exhibiting in vitro activity against Entamoeba histolytica 'slightly inferior to emetine' [1]. It is appropriate for inclusion in antiparasitic screening cascades targeting amoebiasis, with follow-up assays measuring selectivity versus human cell lines to assess therapeutic index.

Quote Request

Request a Quote for 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.